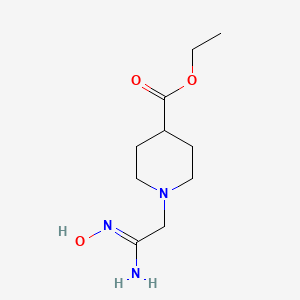
ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate
描述
Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H19N3O3 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(N-hydroxycarbamimidoylmethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity as an inhibitor of various enzymes and its implications in treating viral infections. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxycarbamimidoyl group and an ethyl carboxylate moiety. The compound's structure is crucial for its biological activity, influencing its interactions with target enzymes.
The primary mechanism through which this compound exerts its biological effects is through inhibition of specific proteases, particularly those involved in viral replication. This compound has shown promise as an inhibitor of the papain-like protease (PLpro) from SARS-CoV, which plays a critical role in processing viral polyproteins and evading host immune responses.
Enzymatic Inhibition
- Target Enzyme : SARS-CoV PLpro
- Inhibition Potency : IC50 values indicate low micromolar activity, suggesting effective inhibition at relatively low concentrations.
- Selectivity : The compound exhibits high selectivity for viral proteases over human homologues, minimizing potential side effects.
Case Studies and Research Findings
- Synthesis and Inhibition Studies :
- Structural Analysis :
- Antiviral Activity :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other known inhibitors:
属性
IUPAC Name |
ethyl 1-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-2-16-10(14)8-3-5-13(6-4-8)7-9(11)12-15/h8,15H,2-7H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDBRCLNOMYTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















